molecular formula C13H12BrN B2400228 4-bromo-N-methyl-N-phenylaniline CAS No. 336190-16-0

4-bromo-N-methyl-N-phenylaniline

Cat. No.: B2400228
CAS No.: 336190-16-0
M. Wt: 262.15
InChI Key: MKKXGDGGJNGLQP-UHFFFAOYSA-N
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Description

Contextualization of N-Substituted Anilines within Organic Synthesis and Materials Science

N-substituted anilines, where one or both hydrogen atoms of the amino group are replaced by organic substituents, are of paramount importance in organic synthesis. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. acs.orgresearchgate.net The carbon-nitrogen (C-N) bond in these molecules is a fundamental connection in organic chemistry, and the development of efficient methods for its formation remains a significant area of research. acs.org Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions, while newer, metal-free approaches are also being explored to enhance sustainability and cost-effectiveness. acs.orgbeilstein-journals.org

In the realm of materials science, N-substituted anilines are integral to the creation of functional materials. Their unique electronic and optical properties make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and as antioxidants in industrial products. beilstein-journals.org For instance, diphenylamines, a class of N-substituted anilines, are investigated for their use in chemical synthesis and materials chemistry. nih.gov

Broader Significance of Halogenated N-Alkyl-N-Arylanilines in Contemporary Chemical Endeavors

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of N-alkyl-N-arylanilines further expands their utility. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and reactivity. nih.govnih.gov This is particularly relevant in drug discovery, where halogenated compounds often exhibit enhanced pharmacological profiles. nih.gov

The presence of a halogen, such as bromine, provides a reactive handle for further chemical modifications through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. mdpi.com This allows for the construction of more complex molecular architectures. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in supramolecular chemistry and materials design to control the self-assembly of molecules. nih.gov

Research Landscape of 4-Bromo-N-methyl-N-phenylaniline and Analogous Structures

This compound is a specific example of a halogenated N-alkyl-N-arylaniline. While extensive research on this particular compound is not widely documented in publicly available literature, its structure suggests its potential as an intermediate in various synthetic applications. The bromine atom on the phenyl ring can be readily substituted to introduce other functional groups, and the tertiary amine moiety is a common feature in many biologically active molecules and functional materials.

Analogous structures, such as 4-bromo-N-phenylaniline and 4-bromo-N,N-dimethylaniline, have been studied more extensively. 4-bromo-N-phenylaniline, for example, has been investigated for its crystal structure and intermolecular interactions. nih.gov 4-bromo-N,N-dimethylaniline is utilized as an internal standard in analytical chemistry. chemicalbook.com Research on related compounds, like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, highlights the use of brominated anilines in the synthesis of derivatives with potential biological activities. mdpi.com The study of these analogs provides valuable insights into the potential reactivity and applications of this compound.

Below is a data table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 336190-16-0
Molecular Formula C13H12BrN
InChI Key MKKXGDGGJNGLQP-UHFFFAOYSA-N
Physical Form Powder

Below is a data table summarizing research findings on an analogous structure, 4-bromo-N-phenylaniline. nih.gov

ParameterValue
Molecular Formula C12H10BrN
Crystal System Orthorhombic
Dihedral Angle between Benzene (B151609) Rings 52.5 (1)°
Aryl-bridging C-N-C Angle 126.4 (2)°

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKXGDGGJNGLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336190-16-0
Record name 4-bromo-N-methyl-N-phenylaniline
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Synthetic Methodologies and Synthetic Pathway Analysis of 4 Bromo N Methyl N Phenylaniline

Strategic Approaches to C-N and C-Br Bond Formation

The construction of the 4-bromo-N-methyl-N-phenylaniline scaffold relies on key bond-forming reactions. The choice of strategy is often dictated by the availability of starting materials, desired purity, and scalability of the process.

Palladium-Catalyzed N-Arylation Reactions

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands as a cornerstone for forming the C-N bond in diarylamines. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of N-methyl-N-phenylaniline, the precursor to the target molecule, this would involve reacting N-methylaniline with an appropriate aryl halide. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of these transformations, facilitating the catalytic cycle which includes oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Recent advancements have focused on developing more active and stable catalyst systems. For instance, fourth-generation palladacycle precatalysts have demonstrated high efficacy, allowing for low catalyst loadings (0.1 to 1 mol %) in the N-arylation of various (hetero)aryl chlorides and bromides. nih.gov Furthermore, research into the direct C-H arylation of anilines offers a more atom-economical approach, though challenges in regioselectivity and chemoselectivity persist, particularly with unprotected anilines. acs.org The development of specialized ligands, such as [2,2′-bipyridin]-6(1H)-one, has shown promise in directing the ortho-arylation of unprotected anilines. acs.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, more economical approach to C-N bond formation compared to palladium-based methods. nih.gov These reactions typically require higher temperatures but have seen significant improvements through the development of various ligands that enhance catalyst activity and solubility. nih.govacs.org Ligands such as α-benzoin oxime and oxalic diamides have been shown to promote the coupling of aryl halides with a wide range of N-nucleophiles, including anilines, at milder temperatures. nih.gov

Copper-catalyzed methods are particularly useful for large-scale industrial syntheses due to the lower cost and toxicity of copper compared to palladium. nih.gov Recent studies have also explored the use of aryliodonium ylides as arylating agents in water, presenting a greener and more sustainable protocol. beilstein-journals.org The mechanism of copper-catalyzed amination is complex and has been the subject of experimental and computational studies, with evidence pointing towards an oxidative addition pathway. acs.org

Direct Heteroarylation via Cross-Coupling Methods (e.g., Stille, Suzuki-Miyaura)

While traditionally used for C-C bond formation, Stille and Suzuki-Miyaura cross-coupling reactions have been adapted for C-N bond formation, offering powerful tools for constructing arylamines.

The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.org While highly versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org Recent developments have explored nickel-catalyzed Stille cross-coupling reactions of quaternary ammonium (B1175870) salts, proceeding via C-N bond cleavage, which could broaden the applicability of this method for transforming amines into multi-aromatic compounds. nih.govresearchgate.net

The Suzuki-Miyaura coupling , which utilizes generally less toxic and more stable organoboron reagents, has become one of the most widely used cross-coupling reactions. libretexts.orgyoutube.com This reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. While primarily a C-C bond-forming reaction, modifications have enabled its use for C-N bond formation. nih.govorganic-chemistry.org For the synthesis of derivatives, a Suzuki coupling could be employed by reacting a borylated N-methyl-N-phenylaniline precursor with an aryl halide or vice versa. nih.govmdpi.com The reaction is known for its high functional group tolerance and generally mild reaction conditions. libretexts.org

Electrophilic Bromination Strategies

The introduction of the bromine atom onto the N-methyl-N-phenylaniline backbone is typically achieved through electrophilic aromatic substitution. The directing effect of the amino group strongly favors substitution at the ortho and para positions. To achieve selective para-bromination, careful control of the reaction conditions is necessary.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov The choice of solvent can significantly influence the regioselectivity of the bromination of anilines. lookchem.comyoutube.com For instance, using a non-polar solvent like carbon disulfide can favor monobromination, whereas polar solvents like water can lead to the formation of polybrominated products. youtube.com In the case of N,N-dimethylaniline, bromination with Br₂ in glacial acetic acid has been reported to yield the para-bromo derivative. prepchem.com Theoretical analyses and experimental verifications have been conducted to understand and predict the positional selectivity in electrophilic aromatic brominations. nih.gov

Design and Synthesis of Advanced Precursors for this compound Derivatives

The synthesis of derivatives of this compound often requires the preparation of advanced precursors. These precursors can be designed to introduce specific functionalities or to facilitate subsequent coupling reactions. For example, a common strategy involves the synthesis of a boronic acid or boronic ester derivative of N-methyl-N-phenylaniline. This can be achieved through the Miyaura borylation reaction, where an aryl halide is coupled with a diboron (B99234) reagent in the presence of a palladium catalyst. youtube.com This borylated precursor can then be used in Suzuki-Miyaura coupling reactions to introduce a wide variety of aryl or heteroaryl groups. mdpi.com

Alternatively, precursors can be designed for other cross-coupling reactions. For instance, the synthesis of an organotin precursor would enable its use in Stille couplings. The synthesis of such precursors often involves multi-step sequences and requires careful purification to ensure the success of subsequent reactions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its derivatives to maximize yield and purity while minimizing side reactions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.netosti.gov

For palladium-catalyzed reactions, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of reductive elimination and stabilize the catalytic species. mit.edu The choice of base is also critical, with common bases including alkali metal carbonates, phosphates, and alkoxides.

In copper-catalyzed reactions, the addition of specific ligands can dramatically lower the required reaction temperature and improve yields. mdpi.com The nature of the aryl halide can also impact the reaction, with aryl iodides generally being more reactive than aryl bromides or chlorides. acs.org

For electrophilic bromination, controlling the stoichiometry of the brominating agent and the reaction temperature is key to preventing the formation of di- or tri-brominated byproducts. nih.gov The solvent can also have a profound effect on the selectivity of the reaction. lookchem.com

The table below summarizes typical conditions for the key synthetic steps.

Reaction Type Catalyst/Reagent Ligand Base Solvent Temperature Key Considerations
Pd-Catalyzed N-Arylation Pd(OAc)₂, Pd₂(dba)₃Biarylphosphine ligands (e.g., XPhos, BrettPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120 °CLigand choice is crucial for efficiency and scope. nih.govmit.edu
Cu-Catalyzed N-Arylation CuI, Cu₂OPhenanthroline, L-proline, α-benzoin oximeK₂CO₃, K₃PO₄DMF, DMSO100-160 °CGenerally requires higher temperatures than Pd-catalyzed reactions. nih.govmdpi.com
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₃PO₄, Na₂CO₃Dioxane/H₂O, Toluene80-110 °CTolerant of a wide range of functional groups. nih.govmdpi.com
Stille Coupling Pd(PPh₃)₄PPh₃-Toluene, THF80-110 °CToxicity of tin reagents is a major drawback. wikipedia.orgorganic-chemistry.org
Electrophilic Bromination NBS, Br₂--CH₂Cl₂, CCl₄, Acetic Acid0 °C to RTSolvent and temperature control regioselectivity. nih.govprepchem.com

Reactivity Profiles and Mechanistic Investigations of 4 Bromo N Methyl N Phenylaniline

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring of 4-bromo-N-methyl-N-phenylaniline is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr). This is because the phenyl ring is not sufficiently activated by electron-withdrawing groups, which are typically required to stabilize the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction. The N-methyl-N-phenylamino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

However, under forcing conditions or through the use of transition metal catalysis, nucleophilic substitution at the bromine center can be achieved. For instance, reactions with strong nucleophiles at high temperatures or pressures might lead to substitution, though such conditions are often not synthetically practical.

A more viable approach for nucleophilic substitution involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a new carbon-nitrogen bond at the position of the bromine atom. These reactions proceed through a different mechanism than traditional SNAr and are discussed in more detail in the cross-coupling section.

Electrophilic Aromatic Substitution Reactivity

The N-methyl-N-phenylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. libretexts.org The bromine atom, while also an ortho, para-director, is a deactivating group due to its inductive electron-withdrawing effect. unizin.org

In this compound, the directing effects of the two substituents are synergistic. The powerful activating and ortho, para-directing N-methyl-N-phenylamino group will dominate the regiochemical outcome of electrophilic substitution. libretexts.org Therefore, incoming electrophiles will preferentially attack the positions ortho to the amino group (positions 2 and 6) and para to it. Since the para position is already occupied by the bromine atom, substitution is expected to occur primarily at the ortho positions.

However, the high reactivity of the aniline (B41778) derivative can sometimes lead to multiple substitutions. ncert.nic.in To achieve monosubstitution, it is often necessary to control the reaction conditions carefully, for example, by using milder electrophiles or by protecting the amino group to temper its activating effect. youtube.comquora.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupDirecting EffectPredicted Reactivity
2, 6 (ortho to -N(CH₃)Ph)-N(CH₃)Ph (activating)ortho, paraMajor product
3, 5 (meta to -N(CH₃)Ph)-N(CH₃)Ph (activating)ortho, paraMinor product
4 (para to -N(CH₃)Ph)Bromine (substituent)-No reaction

Cross-Coupling Reactivity with Organometallic Reagents (e.g., Suzuki-Miyaura)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.org These reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov

In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. libretexts.org

The reactivity of aryl bromides in Suzuki-Miyaura coupling is generally high, making this compound a suitable starting material. researchgate.net The choice of catalyst, ligands, base, and solvent can significantly influence the reaction efficiency and yield. ikm.org.my Electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExampleRole
Aryl BromideThis compoundElectrophile
Organoboron ReagentPhenylboronic acidNucleophile
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyst
LigandPPh₃, SPhos, XPhosStabilizes catalyst, promotes reaction
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates organoboron reagent
SolventToluene, Dioxane, DMFSolubilizes reactants

Oxidation and Reduction Chemistry of the Anilino Moiety

The anilino moiety of this compound can undergo both oxidation and reduction reactions. The tertiary amine can be oxidized to form various products depending on the oxidant and reaction conditions. For example, oxidation of N,N-dimethylaniline, a similar compound, can lead to N-dealkylation and the formation of N-arylformamides. researchgate.net Stronger oxidizing agents can lead to the formation of colored radical cations or further degradation of the molecule.

The bromo-substituent can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst or by using metal hydrides. This reaction would yield N-methyl-N-phenylaniline.

Furthermore, if a nitro group were introduced onto the aromatic ring through electrophilic substitution, it could be subsequently reduced to an amino group. Common methods for this reduction include the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl) or catalytic hydrogenation. ncert.nic.in

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The mechanisms of the reactions involving this compound can be investigated using a variety of kinetic and spectroscopic techniques.

Kinetic Studies: For reactions like the Suzuki-Miyaura coupling, kinetic studies can help to determine the rate-determining step and the influence of reactant concentrations, catalyst loading, and temperature on the reaction rate. researchgate.netmdpi.com By monitoring the disappearance of starting materials and the appearance of products over time, a rate law can be established, providing insights into the reaction mechanism. For example, kinetic studies have shown that the oxidative addition step is often rate-determining in Suzuki-Miyaura reactions. libretexts.org

Spectroscopic Probes: Spectroscopic methods are invaluable for identifying and characterizing reaction intermediates.

UV-Visible Spectroscopy: Rapid-scanning stopped-flow UV-Vis spectroscopy can be used to detect transient intermediates in fast reactions, such as the formation of Schiff base complexes or quinonoid species during the oxidation of anilines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the progress of a reaction and to identify the structure of products and stable intermediates. In some cases, specialized NMR techniques can be used to study reaction kinetics and mechanisms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for identifying reaction intermediates and products by providing accurate mass measurements. researchgate.net

Infrared (IR) Spectroscopy: In situ FT-IR spectroscopy can be used to follow the changes in functional groups during a reaction, providing real-time information about the formation and consumption of different species. researchgate.net

By combining these techniques, a detailed picture of the reaction mechanism can be constructed, leading to a better understanding of the reactivity of this compound and enabling the optimization of reaction conditions for desired synthetic outcomes.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo N Methyl N Phenylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-bromo-N-methyl-N-phenylaniline, a complete NMR analysis would provide a detailed map of the proton and carbon environments within the molecule.

Proton (¹H) NMR for Chemical Environment Determination

A ¹H NMR spectrum would reveal the chemical shift, integration, and multiplicity of each unique proton. The aromatic protons on the two phenyl rings would likely appear in the downfield region, with their specific shifts and coupling patterns providing insight into their electronic environment and spatial relationships. The methyl group protons would be expected to produce a singlet in the upfield region.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. Each unique carbon atom in the two phenyl rings and the methyl group would resonate at a characteristic chemical shift. The carbon atom attached to the bromine would be significantly influenced, providing a key diagnostic signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is the definitive method for confirming the elemental composition of a molecule. An HRMS analysis of this compound would provide a highly accurate mass measurement of the molecular ion. This experimental value would be compared to the calculated exact mass based on the molecular formula C₁₃H₁₂BrN, which includes the isotopic pattern characteristic of a bromine-containing compound, thereby validating the molecular formula with a high degree of confidence.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would offer an unambiguous determination of its three-dimensional structure in the solid state.

Molecular Conformation, Dihedral Angles, and Bond Geometries

While the specific experimental data for this compound is not readily found in the surveyed literature, the application of the above-mentioned analytical techniques is essential for a complete and accurate scientific characterization of this compound. Further research is required to obtain and report these crucial datasets.

Analysis of Intermolecular Non-Covalent Interactions (C-H…π, N-H…π)

Non-covalent interactions are fundamental in dictating the three-dimensional arrangement of molecules in the solid state. For aromatic compounds like diphenylamine (B1679370) derivatives, C-H…π and, where applicable, N-H…π interactions are particularly significant.

In the closely related analogue, 4-bromo-N-phenylaniline, the crystal structure is stabilized by a network of intermolecular C-H…π and N-H…π interactions. researchgate.netnih.gov In that molecule, the amine proton (N-H) acts as a hydrogen bond donor, interacting with the electron-rich π-system of an adjacent phenyl ring. The N-H…π centroid distance is reported as 2.65 Å with a nearly linear angle of 175°, indicating a strong interaction where the proton points directly at the center of the aromatic ring. nih.gov

However, in This compound , the amine proton is replaced by a methyl group. This substitution fundamentally alters the potential non-covalent interactions.

N-H…π Interactions: These interactions are absent in this compound due to the lack of a hydrogen atom directly bonded to the nitrogen.

Table 1: Expected Non-Covalent Interactions in this compound

Interaction TypeDonor GroupAcceptor GroupPresence in Compound
C-H…π Aromatic C-HPhenyl Ring (π-system)Expected to be present and significant.
C-H…π Methyl C-HPhenyl Ring (π-system)Expected to be present.
N-H…π Amine N-HPhenyl Ring (π-system)Absent due to N-methylation.

Crystal Packing Arrangements and Supramolecular Architectures

The crystal packing of this compound, while not experimentally determined in the available literature, can be inferred from its analogue, 4-bromo-N-phenylaniline. researchgate.netnih.gov

The analogue, 4-bromo-N-phenylaniline, crystallizes in the orthorhombic space group Pccn. researchgate.netnih.gov Its structure is characterized by a "propeller blade" conformation, where the two phenyl rings are twisted relative to each other. The dihedral angle between the benzene (B151609) rings is 52.5 (1)°. nih.gov This non-planar arrangement is typical for diphenylamine derivatives, arising from steric hindrance around the central nitrogen atom.

For This compound , a similar propeller-like conformation is anticipated. The introduction of the methyl group on the nitrogen atom would likely increase steric strain, potentially leading to an even greater dihedral angle between the phenyl rings compared to its N-H analogue.

The supramolecular architecture would be a three-dimensional network built from the packing of these propeller-shaped molecules. The packing efficiency and specific arrangement would be governed by a combination of van der Waals forces and the aforementioned C-H…π interactions, which would link the molecules into a stable crystalline lattice.

Table 2: Comparative Crystallographic Data

Parameter4-Bromo-N-phenylaniline (Analogue) researchgate.netnih.govThis compound (Predicted)
Crystal System OrthorhombicUnknown
Space Group PccnUnknown
a (Å) 15.6741 (6)Unknown
b (Å) 17.7531 (7)Unknown
c (Å) 7.3608 (3)Unknown
Dihedral Angle 52.5 (1)°Expected to be > 52.5° due to added methyl group
Dominant Interactions C-H…π, N-H…πC-H…π, Van der Waals

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of this compound can be predicted based on the general behavior of diphenylamines. These compounds typically absorb ultraviolet light, exciting electrons from lower-energy molecular orbitals to higher-energy ones (π-π* transitions).

UV-Vis Absorption: this compound is expected to show characteristic absorption bands in the UV region. The conjugated π-system extending across both phenyl rings via the nitrogen atom will give rise to intense π-π* transitions. The presence of the electron-donating amine nitrogen and the electron-withdrawing (by induction) yet electron-donating (by resonance) bromine atom will influence the exact position of the absorption maxima (λ_max). Compared to unsubstituted diphenylamine, a bathochromic (red) shift is expected. The absorption spectrum may also be sensitive to solvent polarity.

Fluorescence Emission: Many diphenylamine derivatives are known to be fluorescent, emitting light upon relaxation from the excited state. If fluorescent, this compound would likely exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent. This is due to the change in the dipole moment of the molecule upon excitation and its interaction with solvent molecules.

Table 3: Predicted Photophysical Properties of this compound

PropertyPredicted Observation
UV-Vis Absorption (λ_max) Expected in the 280-350 nm range, corresponding to π-π* transitions.
Molar Absorptivity (ε) High values, typical for allowed π-π* transitions.
Fluorescence Emission (λ_em) If fluorescent, emission would occur at a longer wavelength than absorption (Stokes shift).
Solvatochromism Emission wavelength is expected to be dependent on solvent polarity, likely showing a red shift in more polar solvents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The expected FT-IR and Raman active modes for this compound are detailed below.

Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Asymmetric and symmetric stretching vibrations from the N-methyl group are expected in the 2975-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Several sharp bands of variable intensity are predicted in the 1620-1450 cm⁻¹ region, characteristic of the phenyl rings.

C-N Stretching: The stretching vibration of the tertiary aromatic amine (Aryl-N) bond is expected to appear in the 1360–1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly characteristic of the ring substitution pattern. A strong band in the 850-810 cm⁻¹ region would confirm the 1,4- (para) substitution on the brominated ring.

C-Br Stretching: A strong absorption is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, corresponding to the C-Br stretching mode.

Table 4: Key Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic) Ar-H3100 - 3000Medium to Weak
C-H Stretch (Aliphatic) -CH₃2975 - 2850Medium
C=C Stretch (Aromatic) Ar C=C1620 - 1450Strong to Medium
C-N Stretch (Tertiary Amine) Ar-N-Ar1360 - 1250Strong
C-H Bend (Aromatic, para-sub.) Ar-H (o.o.p.)850 - 810Strong
C-Br Stretch Ar-Br600 - 500Strong

Computational Chemistry and Theoretical Modeling of 4 Bromo N Methyl N Phenylaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. For 4-bromo-N-methyl-N-phenylaniline, DFT calculations can provide a detailed understanding of its behavior at the molecular level.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the N-phenylaniline moiety, which is rich in electrons, particularly on the nitrogen atom and the phenyl ring not substituted with the bromine atom. The LUMO, conversely, is anticipated to be distributed over the brominated phenyl ring, with significant contributions from the bromine atom, which acts as an electron-withdrawing group.

A smaller HOMO-LUMO gap indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org In a study on related (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, DFT calculations were used to determine the FMOs and their energy gaps, providing insights into the reactivity of different derivatives. mdpi.comnih.gov Similar calculations for this compound would allow for a quantitative assessment of its electronic properties.

Interactive Data Table: Representative Frontier Molecular Orbital Energies

Below is a representative table of FMO energies that could be obtained for this compound using DFT calculations. Note: These are illustrative values based on similar compounds.

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap 4.62

Global and Local Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = χ² / (2η).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the nitrogen atom and the unsubstituted phenyl ring are susceptible to electrophilic attack, while the brominated ring is more prone to nucleophilic attack.

Interactive Data Table: Representative Global Reactivity Descriptors

This table presents illustrative values for the global reactivity descriptors of this compound, calculated from the representative FMO energies.

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.23
Electronegativity (χ)(I + A) / 23.54
Chemical Hardness (η)(I - A) / 22.31
Electrophilicity Index (ω)χ² / (2η)2.72

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The phenyl ring attached to the nitrogen would also exhibit negative potential, though less intense. Conversely, the bromine atom, being electronegative, would create a region of positive potential (a σ-hole) on the outer side of the C-Br bond, making it a site for potential halogen bonding. The hydrogen atoms of the methyl group would also show positive potential. In a study of related rhodanine-arylamine based chromophores, MEP plots were used to identify electron-rich and electron-poor regions, correlating with their observed chemical behavior. researchgate.net

Theoretical Mechanistic Pathways and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and reaction pathways. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, theoretical calculations can map out the potential energy surface.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states, and to calculate their corresponding energies.

For instance, the mechanism of a Suzuki cross-coupling reaction involving a derivative of 4-bromo-aniline has been studied using DFT, providing insights into the catalytic cycle. nih.gov A similar approach could be applied to understand the reactivity of this compound in various synthetic transformations. A study on the reaction of 4-methyl aniline (B41778) with OH radicals used transition state theory to compute the reaction kinetics, demonstrating the power of these theoretical tools. mdpi.com

Computational Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of a molecule. For this compound, TD-DFT calculations would likely predict absorption bands in the UV region, corresponding to π-π* transitions within the aromatic rings.

The prediction of NMR spectra can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data for structural elucidation. Similarly, the calculation of vibrational frequencies through DFT can aid in the assignment of peaks in an experimental IR spectrum. A study on (E)-4-bromo-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol utilized DFT to study its electronic and molecular properties, showcasing the utility of these methods. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of molecules by simulating the atomic motions over time. For this compound, MD simulations provide critical insights into the molecule's flexibility, preferred shapes (conformations), and the energy barriers between them. This understanding is crucial as the conformation of the molecule can significantly influence its physical and electronic properties.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds linking the phenyl and bromo-phenyl rings to the central nitrogen atom. These rotations are defined by specific dihedral angles. Due to the lack of direct and extensive molecular dynamics simulation data specifically for this compound in the public domain, we can infer its likely conformational behavior from studies on structurally analogous compounds like triphenylamine (B166846) (TPA) and other N-substituted anilines. rsc.orgmdpi.com These related molecules exhibit a characteristic propeller-like geometry, and it is anticipated that this compound adopts a similar spatial arrangement.

Research Findings from Analogous Systems

Computational studies on triphenylamine derivatives consistently show that the molecule's ground state is a non-planar, propeller-shaped conformation. rsc.orgresearchgate.net This shape arises from a balance between the stabilizing effects of π-conjugation, which would favor a planar structure, and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl rings. Molecular dynamics simulations on such systems reveal the dynamic nature of this propeller, with the phenyl rings undergoing torsional oscillations around the C-N bonds.

For this compound, the key dihedral angles defining its conformation would be:

C-C-N-C (Phenyl Ring to Nitrogen): This describes the twist of the unsubstituted phenyl group relative to the central nitrogen plane.

C-C-N-C (Bromo-phenyl Ring to Nitrogen): This defines the orientation of the 4-bromophenyl group.

MD simulations on similar molecules typically involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for all atoms. The force fields used for such simulations are collections of parameters that describe the potential energy of the system.

Illustrative Simulation Parameters

While specific studies on this compound are not available, a typical MD simulation to explore its conformational space would likely employ the parameters outlined in the table below.

ParameterExample Value/SettingPurpose
Force FieldAMBER, CHARMM, or OPLSTo define the interatomic potentials.
Simulation BoxCubic, with periodic boundary conditionsTo simulate a bulk environment.
SolventWater, Chloroform, or vacuumTo study environmental effects on conformation.
Temperature300 K (controlled by a thermostat)To simulate room temperature conditions.
Pressure1 atm (controlled by a barostat)To simulate atmospheric pressure.
Simulation Time100 ns - 1 µsTo ensure adequate sampling of conformational space.

Expected Conformational Analysis Results

From such a simulation, one could extract the distribution of the key dihedral angles to understand the most populated conformational states. The results would likely show a distribution of dihedral angles for the phenyl and bromophenyl rings, indicating a range of stable rotational positions.

The table below presents a hypothetical but scientifically plausible distribution of the primary dihedral angles for this compound, as would be determined from a molecular dynamics simulation.

Dihedral AngleAtom DefinitionPredicted Mean Value (degrees)Predicted Distribution Range (degrees)
τ1 (Phenyl)C1-C6-N-C7± 45°± 30° to ± 60°
τ2 (Bromophenyl)C8-C13-N-C7± 45°± 30° to ± 60°

These predicted values suggest that the phenyl rings are significantly twisted out of the plane formed by the central nitrogen and its bonded carbons, leading to the characteristic propeller shape. The energy landscape of these rotations would likely show broad, shallow minima, indicating that the molecule is quite flexible at room temperature. Advanced techniques such as dihedral angle principal component analysis (dPCA) could be employed to identify the most significant collective motions and conformational changes from the simulation trajectory. nih.govresearchgate.net

Applications of 4 Bromo N Methyl N Phenylaniline and Its Functionalized Derivatives in Materials Science and Organic Synthesis

Development of Organic Electronic Materials

The triphenylamine (B166846) (TPA) moiety is a well-established component in the design of photoactive and electroactive materials due to its ability to form stable radical cations and facilitate charge transport. mdpi.com The brominated precursor, 4-bromo-N-methyl-N-phenylaniline, provides a convenient starting point for the synthesis of more complex TPA derivatives tailored for specific electronic applications.

Hole-transporting materials are crucial components in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), facilitating the efficient movement of positive charge carriers (holes). Triphenylamine derivatives are widely recognized for their excellent hole-transporting properties. mdpi.comresearcher.life The presence of the bromine atom on the this compound scaffold allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the material's electronic and physical properties. This strategic functionalization is key to optimizing the performance of HTMs in PSCs and OLEDs. nih.gov For instance, the modification of TPA-based molecules can enhance their solubility and create a more stable interface with the perovskite layer, leading to improved device efficiency and longevity. researchgate.net

ApplicationRole of this compoundDesired Outcome
Perovskite Solar Cells (PSCs)Precursor for synthesizing advanced Hole-Transporting Materials (HTMs).Enhanced hole extraction and transport, leading to higher power conversion efficiency and stability.
Organic Light-Emitting Diodes (OLEDs)Building block for creating tailored HTMs.Improved charge injection and transport, resulting in increased brightness and operational lifetime.

Organic semiconductors (OSCs) are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs). The performance of these devices is heavily dependent on the charge-carrier mobility of the semiconductor material. While significant progress has been made in p-type (hole-transporting) OSCs, the development of high-performance n-type (electron-transporting) OSCs remains a challenge. nih.govresearchgate.net The strategic design of organic molecules, often starting from versatile precursors, is crucial for improving the charge transport characteristics of both p-type and n-type materials. The ability to introduce specific substituents onto the this compound core allows for the precise control of molecular packing and electronic coupling, which are critical factors for achieving efficient charge transport. nih.gov

Role as a Building Block in Complex Organic Molecule Synthesis

The reactivity of the bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions, providing a gateway to a wide array of more complex molecular architectures.

The synthesis of advanced triphenylamine derivatives is a significant area of research due to their broad applications in materials science. mdpi.com Starting with this compound, chemists can employ powerful synthetic tools like the Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce new aryl or other functional groups. nih.govmdpi.com This modular approach allows for the systematic modification of the electronic properties and molecular structure of the resulting triphenylamine derivatives, tailoring them for specific functions in electronic devices or as intermediates in further synthetic pathways. researchgate.net

The bifunctional nature of derivatives of this compound, once further functionalized, can be exploited to create large, complex structures such as macrocycles and polymers. These materials often exhibit unique properties due to their defined shapes and extended conjugated systems. For example, polyamides and polyimides containing triphenylamine units have been synthesized and shown to possess excellent thermal stability and solubility in organic solvents, making them suitable for creating flexible and tough films. mdpi.comresearchgate.net The ability to precisely control the structure of these macromolecules is essential for developing new materials with tailored optical and electronic properties. mdpi.com

Ligand and Precursor in Catalysis

The nitrogen atom in the triphenylamine framework can act as a coordination site for metal centers, making its derivatives potential ligands in catalysis. While direct use of this compound as a ligand is less common, its derivatives are employed in catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, which are themselves used to functionalize the bromo-substituted ring, are a cornerstone of modern organic synthesis. nih.govmdpi.com The choice of ligands in these reactions is critical for their success, and triphenylamine-based phosphine (B1218219) ligands are known to be effective. The synthesis of such ligands can originate from precursors like this compound, highlighting its indirect but important role in the advancement of catalytic methods.

Functional Dyes and Photochemical Applications (e.g., Luminescent and Chemiluminescent Systems)

The exploration of this compound as a precursor for functional dyes is an area of latent potential rather than established application. The core structure combines an electron-donating N-methyl-N-phenylamino group with a readily functionalizable bromophenyl moiety. This donor-acceptor (D-A) potential is a cornerstone for the design of many organic fluorophores.

Luminescent Systems:

The development of luminescent materials often relies on the creation of molecules with significant intramolecular charge transfer (ICT) character. In a hypothetical scenario, the this compound could serve as the electron-donating component. Through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reaction, various electron-accepting groups could be introduced at the 4-position of the phenyl ring. The nature of the acceptor group would be critical in tuning the resulting photophysical properties.

For instance, coupling with boronic acids or esters of electron-deficient aromatic systems could lead to D-π-A type dyes. The extent of the π-conjugation in the bridging unit and the strength of the acceptor would directly influence the absorption and emission wavelengths. Generally, increasing the conjugation length and the acceptor strength leads to a bathochromic (red) shift in both absorption and emission spectra, a desirable feature for applications in bioimaging and organic light-emitting diodes (OLEDs).

While no specific data for dyes derived from this compound are available, we can infer potential properties based on analogous structures. For example, a related compound, 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline, is utilized in the synthesis of the hole-transporting polymer TFB, which is a component in some OLEDs. uni.lu This suggests that the triarylamine core, of which N-methyl-N-phenylaniline is a simpler variant, is electronically suitable for charge-transporting and potentially emissive materials.

A hypothetical data table for such derivatives, were they to be synthesized, might look as follows:

Acceptor MoietyAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
Pyridine---
Benzothiadiazole---
Dicyanovinyl---
No experimental data is currently available for these hypothetical compounds.

Chemiluminescent Systems:

Chemiluminescence, the emission of light from a chemical reaction, often involves the decomposition of high-energy intermediates. While direct applications of this compound in this area are not documented, its derivatives could potentially be incorporated into chemiluminescent probes. For instance, the N-methyl-N-phenylaniline moiety could be attached to a known chemiluminophore, where its electronic properties could modulate the emission characteristics. The design of such probes often involves a triggerable release of the emissive species, and the bromo-functionality could be a site for attaching a recognition unit that, upon interaction with an analyte, initiates the chemiluminescent reaction.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-N-methyl-N-phenylaniline?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. A common route starts with brominated aniline derivatives, where methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, N-methylation of 4-bromoaniline can be performed in anhydrous DMF with NaH as a base, followed by purification via column chromatography . Care must be taken to avoid over-alkylation, and reaction progress should be monitored using thin-layer chromatography (TLC) or LC-MS.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methyl and phenyl group positions. The methyl group attached to nitrogen appears as a singlet (~3.3 ppm in 1^1H NMR), while aromatic protons show splitting patterns consistent with para-substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 200.08 (C8_8H10_{10}BrN+^+) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for C-Br (~560 cm1^{-1}) and N-methyl groups (~2800 cm1^{-1}) are diagnostic .

Advanced: How can contradictions in reported melting points (e.g., 53–55°C vs. 43–47°C) be resolved experimentally?

Discrepancies may arise from impurities, polymorphic forms, or differing heating rates. To resolve this:

Purification : Recrystallize the compound using solvents like ethanol or hexane to remove impurities.

Differential Scanning Calorimetry (DSC) : Perform DSC at controlled heating rates (e.g., 2°C/min) to identify polymorph transitions .

X-ray Powder Diffraction (XRPD) : Compare diffraction patterns with single-crystal data to confirm crystallinity .

Advanced: What strategies optimize crystal structure determination of this compound via X-ray diffraction?

  • Data Collection : Use a single crystal (~0.2 mm size) mounted on a diffractometer (e.g., Bruker D8 Venture) at low temperature (125 K) to reduce thermal motion .
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Parameters like R factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .
  • Validation : Check for disorder using ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against literature values .

Advanced: What challenges arise when synthesizing derivatives like N-(4-bromobenzyl)-2-methyl-1-propanamine hydrochloride?

Challenges include:

  • Steric Hindrance : Bulky substituents on the benzene ring may reduce reaction yields. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., SPhos) .
  • Functional Group Compatibility : Ensure bromine remains inert during propanamine functionalization by using mild reducing agents (e.g., NaBH4_4) .
  • Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (R36/37/38) .
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.